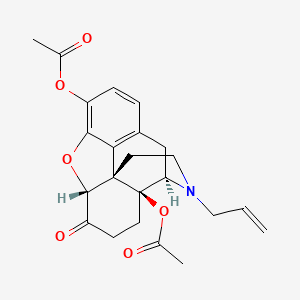
Naloxone-3,14-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naloxone-3,14-diacetate: is a derivative of naloxone, an opioid antagonist used to reverse the effects of opioid overdose. This compound is structurally similar to naloxone but has acetyl groups at the 3 and 14 positions, which may alter its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naloxone-3,14-diacetate typically involves the acetylation of naloxone. The process begins with naloxone as the starting material, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 3 and 14 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Naloxone-3,14-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-keto position.
Reduction: Reduction reactions can convert the 6-keto group to a hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Naloxone.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
科学研究应用
Chemistry
In chemistry, naloxone-3,14-diacetate is used as a reference compound for studying the structure-activity relationships of opioid antagonists. It helps in understanding how modifications at specific positions affect the overall activity and binding affinity of the molecule.
Biology
In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid antagonists. It serves as a model compound for investigating the metabolism and excretion pathways of acetylated derivatives of naloxone.
Medicine
In medicine, this compound is explored for its potential use in treating opioid overdose. Its modified structure may offer advantages in terms of duration of action and bioavailability compared to naloxone.
Industry
In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems for opioid antagonists. It helps in optimizing the efficacy and safety profiles of these medications.
作用机制
Naloxone-3,14-diacetate exerts its effects by competitively inhibiting the µ-opioid receptors in the central nervous system. By binding to these receptors, it prevents opioid agonists from exerting their effects, thereby reversing opioid-induced respiratory depression and other symptoms of overdose. The acetyl groups may influence the compound’s binding affinity and duration of action.
相似化合物的比较
Similar Compounds
Naloxone: The parent compound, used widely for opioid overdose reversal.
Naltrexone: Another opioid antagonist with a longer duration of action.
Nalmefene: A structurally similar compound with a longer half-life and higher potency.
Uniqueness
Naloxone-3,14-diacetate is unique due to its acetylation at the 3 and 14 positions, which may confer distinct pharmacokinetic properties. This modification can potentially enhance its bioavailability and duration of action compared to naloxone, making it a valuable compound for further research and development.
属性
分子式 |
C23H25NO6 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1 |
InChI 键 |
HXBIBDFSLORHLJ-HGSOSGBHSA-N |
手性 SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
规范 SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















